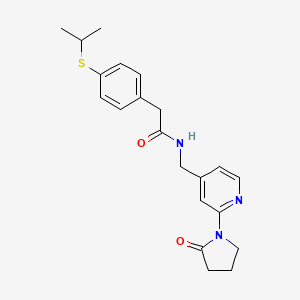

2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of acetamides involved in various synthesis and biological studies. Although the specific compound's detailed study is scarce, related structures have been investigated for their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis involves multi-step chemical reactions starting from chiral amino acids or heterocyclic compounds. The introduction of different alkyl or aryl substituents at specific positions of the core structure plays a significant role in determining the final compound's properties and biological activity. For example, in related research, the synthesis involves conformational analysis to develop potent opioid kappa agonists starting from chiral amino acids, indicating a complex synthesis process tailored to induce specific biological activities (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of acetamides like the one often includes a pyrrolidinyl ring and a phenyl group, contributing to the compound's biological activity and chemical properties. Structural analyses, such as X-ray crystallography, provide insights into the planarity and conformation of the molecule, which are crucial for its interaction with biological targets (Umezono & Okuno, 2015).

Chemical Reactions and Properties

Chemical reactions involving acetamides can include oxidation, cyclization, and amidification. These reactions modify the chemical structure, leading to changes in biological activity and physical properties. For example, oxidation reactivity studies of similar compounds provide insights into the potential chemical behavior and reactivity channels of the compound (Pailloux et al., 2007).

Applications De Recherche Scientifique

Synthesis and Evaluation as Corrosion Inhibitors

A study involving the synthesis of acetamide derivatives, including compounds structurally related to 2-(4-(isopropylthio)phenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide, explored their application as corrosion inhibitors. The derivatives were synthesized through amidation and 1,3-dipolar cycloaddition reactions, yielding compounds with potential corrosion prevention efficiencies in acidic and oil mediums. Notably, the best inhibition was observed at 50 ppm in an acidic environment, showcasing the compounds' effectiveness in protecting steel against corrosion (Yıldırım & Cetin, 2008).

Structural Analysis and Conformational Study

The structural and conformational properties of pseudodipeptides related to the compound have been investigated, revealing an extended conformation with intramolecular interactions. This study provides insights into the molecule's geometry, which could influence its reactivity and potential biological activity (Corbier et al., 2000).

Oxidation Reactivity Channels

Research on 2-(pyridin-2-yl)-N,N-diphenylacetamides, closely related to the compound , has uncovered various oxidation reactivity channels. The study detailed synthetic routes and the chemical oxidation results, offering valuable information on the reactivity and potential modifications of acetamide derivatives (Pailloux et al., 2007).

Antimicrobial Activity Studies

The antimicrobial properties of acetamide derivatives have been explored, with certain compounds showing promising results against various microbial strains. This research suggests potential applications of these derivatives in developing new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Fahim & Ismael, 2019).

Orientations Futures

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical or agrochemical, future research might focus on improving its efficacy, reducing its side effects, or finding new applications. If it’s a material or an industrial chemical, future research might focus on improving its properties or finding more efficient ways to synthesize it .

Propriétés

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-15(2)27-18-7-5-16(6-8-18)13-20(25)23-14-17-9-10-22-19(12-17)24-11-3-4-21(24)26/h5-10,12,15H,3-4,11,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDKECZWQZDGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)

![3-(4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2482822.png)

amino}propanoate](/img/structure/B2482823.png)

![5-Methyl-7-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482825.png)

![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)